![molecular formula C14H29N2O3P B14392216 Dimethyl [4-(2-cyclohexylethyl)piperazin-1-yl]phosphonate CAS No. 89504-61-0](/img/structure/B14392216.png)
Dimethyl [4-(2-cyclohexylethyl)piperazin-1-yl]phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl [4-(2-cyclohexylethyl)piperazin-1-yl]phosphonate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This compound is characterized by the presence of a piperazine ring substituted with a cyclohexylethyl group and a phosphonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [4-(2-cyclohexylethyl)piperazin-1-yl]phosphonate can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization gives the desired compound .
Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step includes aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for industrial-scale production.
化学反应分析
Types of Reactions
Dimethyl [4-(2-cyclohexylethyl)piperazin-1-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phosphonic acids, while reduction may produce phosphine derivatives.
科学研究应用
Dimethyl [4-(2-cyclohexylethyl)piperazin-1-yl]phosphonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Dimethyl [4-(2-cyclohexylethyl)piperazin-1-yl]phosphonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
Dimethyl [substitutedphenyl-6-oxo-6O5-dibenzo[d,f][1,3,2]dioxaphosphepin-6-yl)methyl]phosphonates: These compounds are similar in structure and have been studied for their antimicrobial activity.
Other Piperazine Derivatives: Compounds such as trimetazidine, ranolazine, and aripiprazole share the piperazine moiety and exhibit various biological activities.
Uniqueness
Dimethyl [4-(2-cyclohexylethyl)piperazin-1-yl]phosphonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
89504-61-0 |
|---|---|
分子式 |
C14H29N2O3P |
分子量 |
304.37 g/mol |
IUPAC 名称 |
1-(2-cyclohexylethyl)-4-dimethoxyphosphorylpiperazine |
InChI |
InChI=1S/C14H29N2O3P/c1-18-20(17,19-2)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h14H,3-13H2,1-2H3 |
InChI 键 |
QOPCLFOBOFGKCR-UHFFFAOYSA-N |
规范 SMILES |
COP(=O)(N1CCN(CC1)CCC2CCCCC2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


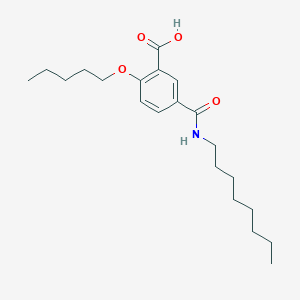

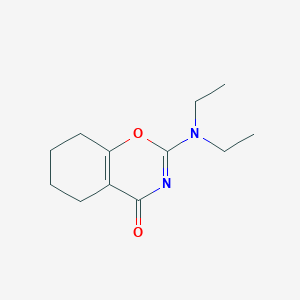
![2-Phenylthieno[3,4-b]pyrazine](/img/structure/B14392164.png)
![5,6-Dimethyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one](/img/structure/B14392167.png)
![Hydroxylamine, O-[(2,5-dichloro-3-thienyl)methyl]-](/img/structure/B14392170.png)
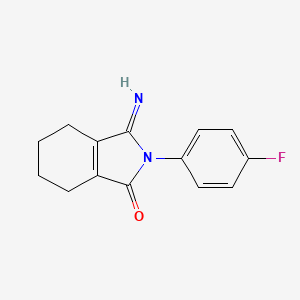
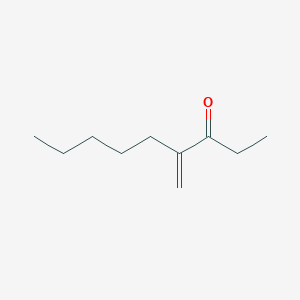
![2-[(4-Chlorophenyl)methoxy]naphthalene](/img/structure/B14392190.png)
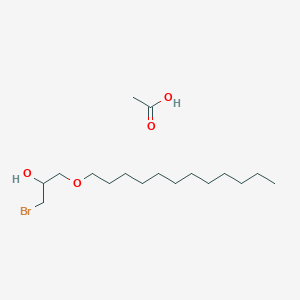
![2-(4,5-Dihydroxy-1,3-dithiolan-2-ylidene)-3-[(2-methylpentan-3-yl)oxy]-3-oxopropanoate](/img/structure/B14392201.png)
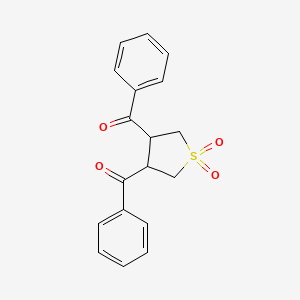
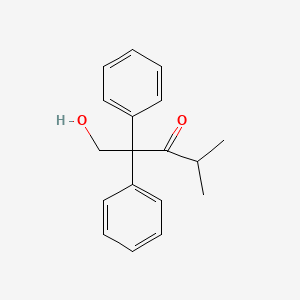
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-3-carboxylate](/img/structure/B14392228.png)
